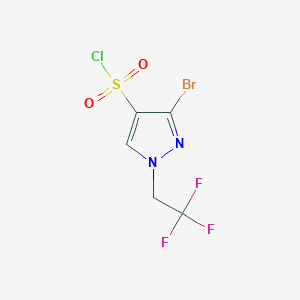
3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a reagent in organic synthesis and has been found to have a wide range of biochemical and physiological effects. In
作用機序
The mechanism of action of 3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes in the body. This inhibition leads to a wide range of biochemical and physiological effects, including changes in gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride has been found to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes in the body, leading to changes in gene expression, cell proliferation, and apoptosis. Additionally, this compound has been found to have anti-inflammatory and anti-tumor properties, making it an attractive target for further research.
実験室実験の利点と制限
One of the main advantages of using 3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride in lab experiments is its high efficiency and reproducibility. Additionally, this compound has been found to be highly effective in the preparation of a wide range of compounds. However, there are also some limitations to using this compound in lab experiments. For example, this compound can be toxic and may require special handling procedures to ensure the safety of researchers.
将来の方向性
There are many future directions for research on 3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride. One area of interest is the development of new synthesis methods that are even more efficient and reproducible. Additionally, researchers are interested in exploring the potential applications of this compound in the treatment of various diseases, including cancer and inflammation. Finally, researchers are also interested in exploring the potential side effects of this compound and developing strategies to mitigate these effects.
Conclusion:
In conclusion, 3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride is a highly useful compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it an attractive target for further research. While there are some limitations to using this compound in lab experiments, the advantages outweigh the disadvantages, and there are many future directions for research on this compound.
合成法
The synthesis of 3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride involves the reaction of 3-bromo-1-(2,2,2-trifluoroethyl)pyrazole with chlorosulfonic acid. The reaction takes place under acidic conditions and produces the desired compound as a white solid. This synthesis method has been optimized over the years and has been found to be highly efficient and reproducible.
科学的研究の応用
3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride has been extensively studied for its potential applications in scientific research. This compound is commonly used as a reagent in organic synthesis and has been found to be highly effective in the preparation of a wide range of compounds. Additionally, this compound has been found to have a wide range of biochemical and physiological effects, making it an attractive target for further research.
特性
IUPAC Name |
3-bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClF3N2O2S/c6-4-3(15(7,13)14)1-12(11-4)2-5(8,9)10/h1H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUVDXUYUTVUBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)Br)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(2,2,2-trifluoroethyl)pyrazole-4-sulfonyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

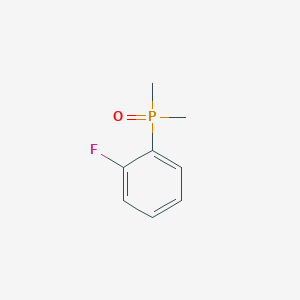
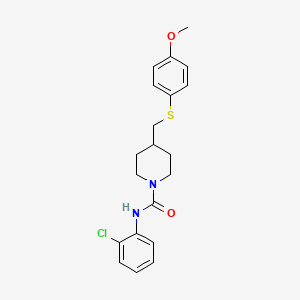
![[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2723767.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2723769.png)
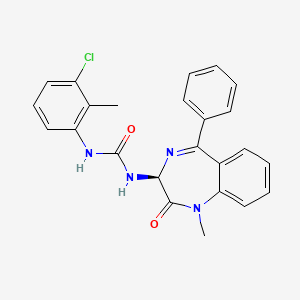
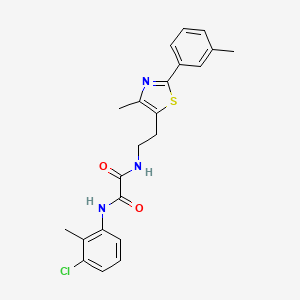
![N-isopropyl-4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2723776.png)

![2-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2723778.png)
![(E)-4-(Dimethylamino)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2723781.png)
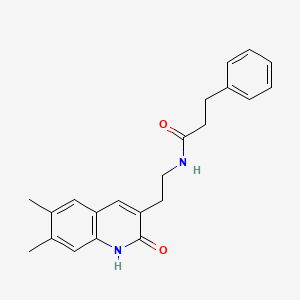

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide;hydrochloride](/img/structure/B2723784.png)
![N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2723785.png)